Cas no 1092461-21-6 (5-Chloro-2-(trifluoromethoxy)phenylacetic acid)

5-Chloro-2-(trifluoromethoxy)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- [5-Chloro-2-(trifluoromethoxy)phenyl]acetic acid
- 5-Chloro-2-(trifluoromethoxy)phenylaceticacid
- 2-(5-Chloro-2-(trifluoromethoxy)phenyl)aceticacid
- 5-CHLORO-2-(TRIFLUOROMETHOXY)PHENYLACETIC ACID
- 1092461-21-6
- 2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid
- JS-4868
- MFCD11519360
- AKOS015956722
- 2-(5-Chloro-2-(trifluoromethoxy)phenyl)acetic acid
- 5-Chloro-2-(trifluoromethoxy)phenylacetic acid
-
- MDL: MFCD11519360
- インチ: InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
- InChIKey: KXUCNLJTXUDMHA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(CC(=O)O)C(=C1)OC(F)(F)F)Cl
計算された属性
- せいみつぶんしりょう: 253.9957562Da
- どういたいしつりょう: 253.9957562Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 46.5Ų
5-Chloro-2-(trifluoromethoxy)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC303001-1g |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid |
1092461-21-6 | 97% | 1g |
£186.00 | 2025-02-21 | |
Enamine | EN300-25167761-1.0g |
2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid |
1092461-21-6 | 95% | 1.0g |
$0.0 | 2023-01-20 | |
1PlusChem | 1P00HBUD-5g |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid |
1092461-21-6 | 5g |
$1110.00 | 2023-12-26 | ||
1PlusChem | 1P00HBUD-1g |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid |
1092461-21-6 | 1g |
$297.00 | 2023-12-26 | ||
A2B Chem LLC | AI07701-5g |
2-(5-Chloro-2-(trifluoromethoxy)phenyl)acetic acid |
1092461-21-6 | 5g |
$1107.00 | 2024-04-20 | ||
TRC | C107450-500mg |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid |
1092461-21-6 | 500mg |
$ 610.00 | 2022-06-06 | ||
TRC | C107450-250mg |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid |
1092461-21-6 | 250mg |
$ 370.00 | 2022-06-06 | ||
abcr | AB264489-1g |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid, 97%; . |
1092461-21-6 | 97% | 1g |
€370.40 | 2025-02-27 | |
abcr | AB264489-5g |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid, 97%; . |
1092461-21-6 | 97% | 5g |
€1361.50 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392031-1g |
2-(5-Chloro-2-(trifluoromethoxy)phenyl)acetic acid |
1092461-21-6 | 98% | 1g |
¥3276.00 | 2024-08-09 |
5-Chloro-2-(trifluoromethoxy)phenylacetic acid 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
5-Chloro-2-(trifluoromethoxy)phenylacetic acidに関する追加情報
Introduction to 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1092461-21-6)
5-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1092461-21-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro substituent and a trifluoromethoxy group, which contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid is defined by the presence of a phenyl ring with a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position, attached to an acetic acid moiety. This combination of functional groups imparts specific physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are crucial for drug design and development.
In recent years, 5-Chloro-2-(trifluoromethoxy)phenylacetic acid has been extensively studied for its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits significant activity in various biological assays, making it a promising candidate for further investigation. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases.
One of the key areas of research involving 5-Chloro-2-(trifluoromethoxy)phenylacetic acid is its role in the treatment of inflammatory disorders. Inflammation is a complex biological response that can lead to chronic conditions such as arthritis and inflammatory bowel disease. Preclinical studies have indicated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it an attractive target for the development of anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 5-Chloro-2-(trifluoromethoxy)phenylacetic acid has also shown promise in the field of oncology. Cancer is a leading cause of mortality worldwide, and there is an urgent need for new therapeutic strategies. Research has revealed that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways.
The pharmacokinetic properties of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid are another important aspect of its potential as a therapeutic agent. Studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring effective drug delivery and minimizing adverse effects. Additionally, its high lipophilicity allows it to cross biological membranes efficiently, enhancing its bioavailability and target engagement.
In terms of safety and toxicity, preliminary studies suggest that 5-Chloro-2-(trifluoromethoxy)phenylacetic acid has a favorable safety profile at therapeutic doses. However, further research is needed to fully evaluate its long-term safety and potential side effects. Clinical trials are currently underway to assess its efficacy and safety in human subjects, with promising preliminary results.
The synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid involves several well-established chemical reactions, making it accessible for large-scale production. The synthetic route typically involves the reaction of 5-chloro-2-trifluoromethoxybenzaldehyde with acetyl chloride or acetic anhydride, followed by hydrolysis to yield the final product. This synthetic pathway is cost-effective and scalable, facilitating its use in both research settings and industrial applications.
In conclusion, 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1092461-21-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the quest for innovative treatments for various diseases.
1092461-21-6 (5-Chloro-2-(trifluoromethoxy)phenylacetic acid) 関連製品
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 5896-38-8(methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate)
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 13942-05-7(4-Benzamido-cyclohexanone)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 14328-88-2(3-(4-Chlorophenyl)-2-methylprop-2-enoic acid)
- 2138248-48-1(3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)
